CD36 Peptide P (139-155), Cys conjugated

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CD36ペプチドP (139-155), システイン抱合体は、脂質代謝、炎症、免疫応答を含む様々な細胞プロセスに関与する受容体であるCD36タンパク質から誘導された合成ペプチドです。このペプチドは、システインと抱合されており、その安定性と機能性を高めています。これは主に、CD36受容体の相互作用と機能を研究するための科学研究で使用されています。

準備方法

合成経路と反応条件

CD36ペプチドP (139-155), システイン抱合体の合成は、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に付加することができます。このプロセスは、一般的に以下のステップが含まれます。

樹脂への負荷: 最初のアミノ酸は樹脂に付着されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、増殖中のペプチド鎖にカップリングされます。

繰り返し: ステップ2と3は、所望のペプチド配列が得られるまで繰り返されます。

切断: ペプチドは樹脂から切断され、脱保護されます。

精製: 粗ペプチドは、高速液体クロマトグラフィー (HPLC) を用いて精製されます。

工業生産方法

工業環境では、CD36ペプチドP (139-155), システイン抱合体の生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率性と一貫性を高めるために使用されます。このプロセスは、高収率と高純度を確保するために最適化され、研究グレードの基準を満たすために厳格な品質管理対策が実施されています。

化学反応の分析

反応の種類

CD36ペプチドP (139-155), システイン抱合体は、以下の化学反応を起こすことができます。

酸化: システイン残基は、酸化条件下でジスルフィド結合を形成することができます。

還元: ジスルフィド結合は、遊離のチオールに戻すことができます。

置換: ペプチドは、特にシステイン残基で置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を穏やかな条件下で。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP).

置換: ヨードアセトアミドなどのアルキル化剤。

形成される主要な生成物

酸化: ジスルフィド結合した二量体または高次構造の形成。

還元: 遊離のチオール基の再生。

置換: アルキル化されたシステイン残基。

科学研究への応用

CD36ペプチドP (139-155), システイン抱合体は、CD36受容体の活性を調節する能力があるため、科学研究で広く使用されています。主な用途には、以下が含まれます。

化学: ペプチド合成、修飾、相互作用の研究。

生物学: 脂質代謝、炎症、免疫応答におけるCD36の役割の調査。

医学: アテローム性動脈硬化症、糖尿病、癌などの疾患に対する潜在的な治療標的の探索。

産業: CD36関連研究のための診断ツールとアッセイの開発。

科学的研究の応用

CD36 Peptide P (139-155), Cys conjugated is widely used in scientific research due to its ability to modulate the activity of the CD36 receptor. Some key applications include:

Chemistry: Studying peptide synthesis, modification, and interactions.

Biology: Investigating the role of CD36 in lipid metabolism, inflammation, and immune response.

Medicine: Exploring potential therapeutic targets for diseases such as atherosclerosis, diabetes, and cancer.

Industry: Developing diagnostic tools and assays for CD36-related research.

作用機序

CD36ペプチドP (139-155), システイン抱合体の作用機序は、CD36受容体との相互作用を含みます。受容体の特定の部位に結合することにより、ペプチドは受容体の活性を高めたり、抑制したりすることができます。この調節は、脂質の取り込み、炎症シグナル伝達、免疫応答など、様々な細胞経路に影響を与えます。システイン抱合体は、ペプチドの安定性と結合親和性を高め、CD36の機能を研究するための貴重なツールとなっています。

類似の化合物との比較

CD36ペプチドP (139-155), システイン抱合体は、CD36タンパク質または同様の経路に関与する他の受容体から誘導された他のペプチドと比較することができます。いくつかの類似した化合物には、以下が含まれます。

CD36ペプチドP (139-155): ペプチドの非抱合バージョン。

CD36ペプチドP (1-20): CD36タンパク質の別の断片。

トロンボスポンジン由来ペプチド: CD36と相互作用し、その活性を調節するペプチド。

CD36ペプチドP (139-155), システイン抱合体のユニークさは、システイン抱合体にあることであり、これはその安定性と機能性を高め、研究への応用のためのより効果的なツールとなっています。

類似化合物との比較

CD36 Peptide P (139-155), Cys conjugated can be compared with other peptides derived from the CD36 protein or other receptors involved in similar pathways. Some similar compounds include:

CD36 Peptide P (139-155): The non-conjugated version of the peptide.

CD36 Peptide P (1-20): Another fragment of the CD36 protein.

Thrombospondin-derived peptides: Peptides that interact with CD36 and modulate its activity.

The uniqueness of this compound lies in its cysteine conjugation, which enhances its stability and functionality, making it a more effective tool for research applications.

特性

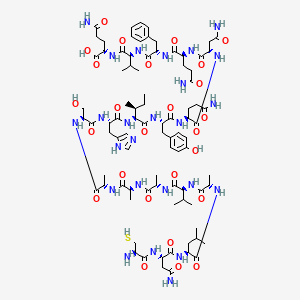

分子式 |

C87H133N25O26S |

|---|---|

分子量 |

1977.2 g/mol |

IUPAC名 |

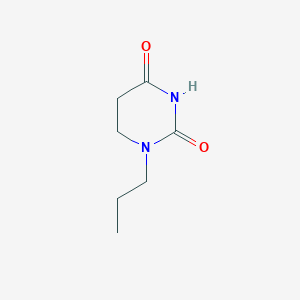

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1 |

InChIキー |

NJZRTDDFCLDHMK-VKXXUPAPSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)

![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)

![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)